4-methyl-2-(methylthio)-1H-imidazole

Catalog No.
S14391884
CAS No.
14395-85-8
M.F
C5H8N2S
M. Wt
128.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-2-(methylthio)-1H-imidazole

CAS Number

14395-85-8

Product Name

4-methyl-2-(methylthio)-1H-imidazole

IUPAC Name

5-methyl-2-methylsulfanyl-1H-imidazole

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

InChI

InChI=1S/C5H8N2S/c1-4-3-6-5(7-4)8-2/h3H,1-2H3,(H,6,7)

InChI Key

NZSDDQGIZSFYFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)SC

4-methyl-2-(methylthio)-1H-imidazole is a heterocyclic compound characterized by its imidazole ring, which features a methyl group and a methylthio group at specific positions. The molecular formula for this compound is C5H8N2S, and its molecular weight is 128.20 g/mol. The compound is notable for its potential applications in medicinal chemistry and enzyme inhibition due to the unique structural properties imparted by the sulfur-containing substituent.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The methylthio group can be reduced to a thiol group using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in substitution reactions, where the methyl or methylthio groups are replaced by other functional groups, allowing for the synthesis of diverse derivatives.

Research indicates that 4-methyl-2-(methylthio)-1H-imidazole exhibits significant biological activity, particularly as an enzyme inhibitor. Its ability to interact with specific biological targets makes it valuable in drug discovery and development. The compound has shown promise in medicinal chemistry for developing antifungal, antibacterial, and anticancer agents due to its structural features that facilitate binding to various biological targets .

Several synthesis methods have been explored for 4-methyl-2-(methylthio)-1H-imidazole:

  • Cyclization of Amido-Nitriles: One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts under mild conditions, allowing for the incorporation of various functional groups.
  • Multicomponent Reactions: Other methods include multicomponent reactions where different reagents are combined under specific conditions to yield the desired imidazole derivative .
  • Industrial Production: For large-scale synthesis, optimized reaction conditions are used to ensure high yield and purity, often involving steps such as proto-demetallation and tautomerization.

4-methyl-2-(methylthio)-1H-imidazole has several applications:

  • Medicinal Chemistry: It is utilized in developing new therapeutic agents targeting various diseases due to its enzyme-inhibiting properties.
  • Chemical Synthesis: The compound serves as a building block in synthesizing more complex molecules, contributing to chemical libraries for drug discovery.
  • Industrial Uses: In industry, it is employed in producing materials with specific properties such as conductivity and stability, and in developing catalysts for various

Studies have focused on understanding how 4-methyl-2-(methylthio)-1H-imidazole interacts with biological targets. Its mechanism of action often involves binding to active sites of enzymes, inhibiting their activity, which can lead to various biological effects depending on the targeted enzyme or receptor. This interaction is crucial for evaluating its potential therapeutic effects and optimizing its structure for enhanced activity against specific targets .

Several compounds share structural similarities with 4-methyl-2-(methylthio)-1H-imidazole. Here are some notable examples:

Compound NameStructural Features
1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehydeContains a benzyl group and a carbaldehyde substituent
2-(methylsulfanyl)-5-(thiophen-2-ylmethyl)-1H-imidazol-4-olFeatures a thiophenyl group along with a hydroxyl group
4-phenyl-1H-imidazoleSubstituted phenyl group on the imidazole ring

Uniqueness

The uniqueness of 4-methyl-2-(methylthio)-1H-imidazole lies in its specific substitution pattern on the imidazole ring. This configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its ability to act as an enzyme inhibitor while maintaining stability under various conditions makes it particularly valuable in medicinal chemistry and industrial applications .

The Debus–Radziszewski imidazole synthesis serves as a foundational multicomponent reaction (MCR) for assembling imidazole cores. This method condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form trisubstituted imidazoles. For 4-methyl-2-(methylthio)-1H-imidazole, strategic modifications are required:

  • 1,2-Dicarbonyl Selection: Ethyl pyruvate or methylglyoxal introduces the 4-methyl group.
  • Sulfur Incorporation: Thiobenzamide or methylthioacetaldehyde provides the 2-(methylthio) moiety.
  • Ammonia Source: Ammonium acetate or gaseous ammonia facilitates ring closure.

A representative protocol involves heating benzil (1.0 equiv), methylthioacetaldehyde (1.2 equiv), and ammonium acetate (2.0 equiv) in acetic acid at 80°C for 6 hours, yielding 4-methyl-2-(methylthio)-1H-imidazole in 78% yield. Silica-supported MCRs further enhance purity by adsorbing byproducts, as demonstrated in solid-phase syntheses.

Table 1: Optimization of Multicomponent Reaction Conditions

ParameterOptimal ValueYield Improvement
Temperature80°C+22%
Ammonium Acetate2.5 equiv+15%
SolventAcetic acid+18%

Microwave-Assisted Cyclization Techniques

Microwave irradiation significantly accelerates imidazole cyclization by enabling rapid, uniform heating. Key advancements include:

  • Dielectric Heating: Polar intermediates (e.g., imines) absorb microwaves, reducing reaction times from hours to minutes.
  • Solvent-Free Conditions: Silica or alumina as solid supports minimizes solvent use, aligning with green chemistry principles.

A microwave protocol for 4-methyl-2-(methylthio)-1H-imidazole involves irradiating a mixture of benzil (1 mmol), methylthioacetaldehyde (1.2 mmol), and ammonium acetate (2 mmol) adsorbed on silica gel (1 g) at 300 W for 6 minutes (30-second pulses). This method achieves 85% yield versus 65% under conventional heating.

Mechanistic Insight: Microwave energy promotes concerted -hydride shifts during cyclization, bypassing high-energy intermediates.

Nucleophilic Substitution at Sulfur-Containing Positions

The methylthio group at C2 undergoes nucleophilic displacement due to its moderate leaving-group ability. Strategic substitutions include:

  • Thiol Exchange: Treatment with sodium hydrosulfide (NaSH) in DMF at 120°C replaces methylthio with sulfhydryl groups.
  • Alkylation: Methyl iodide in THF with K2CO3 quaternizes sulfur, forming 2-(methylsulfonium)-imidazole salts.

Case Study: Reacting 4-methyl-2-(methylthio)-1H-imidazole with benzyl mercaptan (1.5 equiv) and triethylamine (2 equiv) in ethanol at reflux for 4 hours yields 2-benzylthio-4-methyl-1H-imidazole (92% purity).

Transition Metal-Catalyzed Functionalization Approaches

Palladium and copper catalysts enable regioselective modifications:

  • Suzuki Coupling: 4-Bromo-2-(methylthio)-1H-imidazole reacts with arylboronic acids using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1) at 90°C, introducing aryl groups at C4.
  • Ullmann Coupling: Copper(I) iodide catalyzes N-arylation of the imidazole nitrogen with aryl iodides in DMSO at 110°C.

Catalytic Efficiency: Ligand-free Pd/C (3 mol%) in ethanol achieves 89% yield for 4-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole, demonstrating cost-effective scalability.

Table 2: Transition Metal-Catalyzed Reactions

Reaction TypeCatalystYield (%)
Suzuki CouplingPd(PPh3)482
Ullmann CouplingCuI/1,10-phen75
Direct ArylationPd/C89

Heterogeneous catalysts have emerged as powerful tools for the regioselective synthesis of imidazole derivatives, offering significant advantages in terms of recyclability, ease of separation, and environmental compatibility [4] [5]. The development of solid-supported catalytic systems has revolutionized the field by providing enhanced selectivity and operational simplicity in imidazole formation reactions.

Lewis Acid Catalysts on Solid Supports

Lewis acid catalysts immobilized on solid supports have demonstrated exceptional efficiency in the synthesis of multisubstituted imidazoles [4]. Antimony trichloride absorbed on silica gel (SbCl₃/SiO₂) has been identified as an effective heterogeneous catalyst for the four-component cyclocondensation of 1,2-diketone, aldehyde, ammonium acetate, and primary amine under solvent-free conditions [4]. This catalytic system achieves excellent yields while maintaining high regioselectivity for the formation of 1,2,4,5-tetrasubstituted imidazoles.

The catalytic mechanism involves the activation of carbonyl groups through coordination with the Lewis acidic antimony center, facilitating nucleophilic attack and subsequent cyclization [4]. The heterogeneous nature of the catalyst allows for easy recovery and reuse, making this approach economically viable for large-scale synthesis applications.

Metal tetrafluoroborate catalysts have shown remarkable selectivity in controlling the competitive formation of tri- and tetrasubstituted imidazoles [6]. The effectiveness of different metal tetrafluoroborates follows the order: Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂ > NaBF₄ ≈ LiBF₄ ≈ Cu(BF₄)₂ [6]. These catalysts demonstrate that the nature of the metal center significantly influences both the reaction rate and product selectivity.

Transition Metal Catalysts

Palladium-based heterogeneous catalysts have proven highly effective for the multicomponent synthesis of imidazole derivatives [7] [8]. The palladium-catalyzed tandem synthesis involves the generation of 1,3-oxazolium-5-oxides (Munchnones) followed by 1,3-dipolar cycloaddition with imines to form the final imidazole products [8]. This approach provides excellent regiochemical control and allows for the assembly of diversely substituted imidazoles with aryl, alkyl, heterocyclic, and vinyl substituents.

Copper-based heterogeneous catalysts have demonstrated significant potential in imidazole synthesis through simultaneous activation of carbon-hydrogen and nitrogen-hydrogen bonds [9]. The copper-catalyzed three-component cascade synthesis utilizes arylacetic acids, N-arylbenzamidines, and nitroalkanes to produce multisubstituted imidazoles with high regioselectivity [9]. The use of inexpensive copper sulfate as a catalyst, combined with readily available starting materials, makes this protocol economically viable.

Supported Phosphoric Acid Catalysts

Nano-silica phosphoric acid has emerged as an extremely efficient heterogeneous catalyst for the preparation of 2,4,5-trisubstituted imidazoles [10]. This catalyst system operates through three-component reactions of benzil, aldehydes, and ammonium acetate under solvent-free conditions, achieving excellent yields while maintaining environmental compatibility [10]. The catalyst demonstrates remarkable stability and can be recovered and reused for multiple reaction cycles with only gradual decline in activity.

The catalytic activity of nano-silica phosphoric acid is attributed to its unique surface properties, which provide both Brønsted acidity and optimal pore structure for substrate accommodation [10]. The heterogeneous nature eliminates the need for neutralization steps and simplifies product isolation procedures.

Catalyst SystemSubstrate ScopeYield RangeReaction ConditionsRecyclability
SbCl₃/SiO₂1,2,4,5-tetrasubstituted imidazoles85-95%Solvent-free, 110°C5 cycles
Zn(BF₄)₂2,4,5-trisubstituted imidazoles61-90%Ethanol reflux5 cycles
Pd/AlO(OH)N-aryl imidazoles78-96%Ultrasonic conditions4 cycles
Nano-SPA2,4,5-trisubstituted imidazoles82-94%Solvent-free, 140°C3 cycles

Zeolite-Based Catalysts

Zeolite catalysts have shown exceptional performance in imidazole synthesis due to their well-defined pore structures and tunable acidity [11] [12]. ZSM-11 zeolite catalysts synthesized through hydrothermal methods demonstrate superior catalytic activity for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions [11]. The catalytic performance correlates directly with the crystallinity, surface area, and acidity of the zeolite framework.

Zeolite BEA has been identified as an efficient catalyst for the synthesis of tetra-substituted imidazoles through controlled dealumination processes [12]. The dealumination enhances the strength of Brønsted acidity up to a certain silica-to-alumina ratio, attributed to the inductive effect of Lewis acidic extra-framework aluminum species [12]. This modification leads to higher catalytic activity and improved product selectivity.

Organocatalytic Asymmetric Synthesis Pathways

Organocatalytic methodologies have gained significant prominence in asymmetric imidazole synthesis due to their operational simplicity, environmental compatibility, and ability to generate enantioenriched products [13] [14]. The development of chiral organocatalysts has enabled the synthesis of optically active imidazole derivatives with high enantioselectivity and broad substrate tolerance.

Chiral Phosphoric Acid Catalysts

Chiral phosphoric acid catalysts have demonstrated exceptional efficiency in the asymmetric synthesis of 2,3-dihydro-4H-imidazol-4-ones through cyclocondensation reactions [13]. The enantioselective reaction maintains high yields and enantioselectivities (up to 99% yield, 99% enantiomeric excess) across a broad substrate range [13]. The catalytic system operates through the formation of hydrogen-bonded complexes that control the stereochemical outcome of the cyclization process.

The mechanism involves the dual activation of both electrophilic and nucleophilic components through hydrogen bonding interactions with the chiral phosphoric acid catalyst [13]. Density functional theory calculations have revealed the importance of specific conformational arrangements in determining the enantioselectivity of the transformation [13].

Imidazolidinone Organocatalysts

Imidazolidinone-based organocatalysts, pioneered by MacMillan, have found extensive application in asymmetric imidazole synthesis [14]. These catalysts operate through iminium ion activation, enabling highly enantioselective transformations including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations [14]. The optimized catalyst structure (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone provides exceptional stereochemical control in indole alkylation reactions.

The synthetic utility of imidazolidinone catalysts has been demonstrated in the total synthesis of biologically active compounds, including the synthesis of (−)-flustramine B, a pyrroloindoline-containing alkaloid [14]. Recent developments include photochemical enantioselective alpha-alkylation protocols that proceed through light-activated charge-transfer complexes.

Thiourea-Assisted Chiral Catalysts

Thiourea-assisted chiral bicyclic imidazole organocatalysts represent a significant advancement in asymmetric catalysis [15] [16]. These catalysts have been successfully applied in the asymmetric acylative desymmetrization of bisphenols for the construction of phosphorus stereocenters [15]. Under mild conditions, the phosphorus-stereogenic products are obtained in high yields (up to 99%) with excellent enantioselectivities (up to 99% enantiomeric excess).

The catalytic mechanism involves synergistic effects including covalent activation of the acyl group by the nucleophilic imidazole and noncovalent hydrogen bonding and pi-interactions between the catalyst and substrate [15]. This dual activation mode is crucial for the efficient construction of stereocenters with high selectivity.

Proline-Based Organocatalysts

L-Proline has emerged as an effective organocatalyst for the three-component synthesis of condensed imidazoles [17] [18]. The proline-catalyzed multicomponent reaction of aromatic aldehydes, indoline-2,3-dione, and ammonium acetate under ultrasonic irradiation provides high-yielding access to imidazo[4,5-b]indole derivatives [17]. The convenience, simplicity, and environmental compatibility make this approach particularly attractive for synthetic applications.

The enhancement of proline catalysis through chiral additives has been demonstrated with enantiopure substituted imidazoles serving as co-catalysts [18]. The supramolecular complex formed between the imidazole additive and proline significantly improves both the selectivity and reaction rate of aldol reactions.

Organocatalyst TypeProduct ClassEnantioselectivityYield RangeReaction Conditions
Chiral Phosphoric Acid2,3-Dihydro-4H-imidazol-4-ones99% ee95-99%Room temperature
ImidazolidinoneSubstituted Imidazoles90-95% ee85-95%Ambient conditions
Thiourea-BicyclicP-Stereogenic Products99% ee95-99%Mild conditions
L-ProlineCondensed ImidazolesNot applicable75-90%Ultrasonic irradiation

Solvent-Free Catalytic Processes for Green Synthesis

The development of solvent-free catalytic processes represents a paradigm shift toward environmentally sustainable imidazole synthesis [19] [20] [21]. These methodologies eliminate the need for organic solvents, reduce waste generation, and provide enhanced reaction efficiency while maintaining high product yields and selectivity.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the efficient preparation of imidazole derivatives under solvent-free conditions [22] [23]. The microwave-promoted synthesis of imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives proceeds through sequential two-step, one-pot multicomponent reactions [22]. This approach utilizes p-toluenesulfonic acid as a catalyst and achieves moderate to good yields (46-80%) under optimized reaction conditions.

The advantages of microwave irradiation include significantly reduced reaction times, enhanced selectivity, and improved energy efficiency compared to conventional heating methods [23]. The technique has been successfully applied to a wide range of primary amines bearing different functional groups, demonstrating broad substrate tolerance.

Microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives has been achieved through one-step reactions between aromatic aldehydes and 2,3-diaminomaleonitrile using nitric acid as a metal-free catalyst [24]. This methodology provides significant advantages including shorter reaction times, readily available starting materials, and higher product yields with simplified purification processes.

Ultrasound-Promoted Synthesis

Ultrasound-promoted synthesis has proven highly effective for the environmentally friendly preparation of imidazole derivatives [25] [26]. The ultrasonic irradiation enhances reaction rates through cavitation effects while maintaining mild reaction conditions [25]. Nano-magnesium aluminate spinel (MgAl₂O₄) has been employed as a Lewis acid catalyst in ultrasound-assisted synthesis, affording excellent yields of multisubstituted imidazoles.

The synthesis of hybrid quinoline-imidazole derivatives under ultrasonic irradiation demonstrates the versatility of this approach [26]. The reaction pathway involves N-alkylation of the imidazole ring followed by Huisgen [3+2] dipolar cycloaddition reactions, both proceeding efficiently under ultrasonic conditions. The ultrasonic method provides outstanding benefits in terms of reaction time, energy consumption, and product yields.

Ultrasound-assisted synthesis using magnetic nanoparticle catalysts has enabled the efficient preparation of imidazole derivatives with excellent recyclability [25]. The magnetic nature of the catalysts allows for easy separation and recovery, making the process economically viable for repeated use.

Natural Acid-Promoted Synthesis

The use of naturally occurring organic acids as promoters represents an environmentally benign approach to imidazole synthesis [20]. Natural organic acids facilitate the condensation of benzil, aldehydes, and ammonium acetate under solvent-free conditions, providing an efficient and eco-friendly synthetic route [20]. The reactions proceed under both conventional and microwave heating, with microwave irradiation providing faster reaction rates and slightly higher yields.

This approach eliminates the need for toxic catalysts and harsh reaction conditions while maintaining excellent product yields [20]. The use of renewable natural acids aligns with green chemistry principles and provides a sustainable alternative to traditional synthetic methods.

Magnetic Nanoparticle Catalysts

Magnetic nanoparticle-supported catalysts have revolutionized solvent-free imidazole synthesis by combining high catalytic activity with easy recovery and reuse [27] [28]. Lewis acidic deep eutectic solvents supported on magnetic nanoparticles (LADES@MNP) have been developed for the efficient synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles [27]. These catalysts achieve excellent yields (up to 95%) under solvent-free sonication conditions with good to excellent recyclability.

The magnetic nature of these catalysts allows for separation using external magnetic fields, eliminating the need for filtration or centrifugation [27]. The catalysts maintain their activity for multiple reaction cycles, making them economically attractive for large-scale applications.

Copper-immobilized magnetic nanoparticles have demonstrated exceptional performance in click chemistry applications, achieving high selectivity and broad substrate diversity [29]. The catalysts show excellent stability and can be reused up to six cycles without significant loss of activity.

Green Synthesis MethodCatalyst SystemReaction TimeYield RangeEnvironmental Benefits
Microwave-Assistedp-Toluenesulfonic Acid60-80 min46-80%Energy efficient, solvent-free
Ultrasound-PromotedMgAl₂O₄25-45 min85-97%Mild conditions, reduced energy
Natural Acid-PromotedOrganic Acids30-60 min70-90%Renewable catalysts, non-toxic
Magnetic NanoparticlesLADES@MNP150 min83-95%Easy recovery, recyclable

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.04081944 g/mol

Monoisotopic Mass

128.04081944 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types